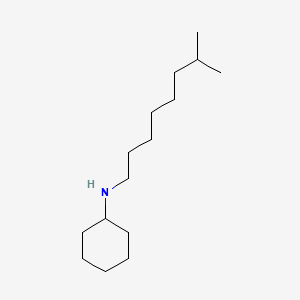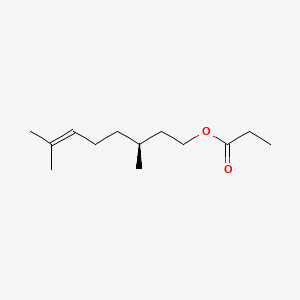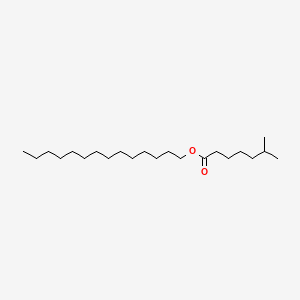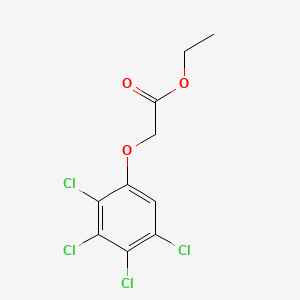
Ethyl (2,3,4,5-tetrachlorophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2,3,4,5-tetrachlorophenoxy)acetate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl group attached to the acetate moiety, which is further linked to a tetrachlorophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,3,4,5-tetrachlorophenoxy)acetate typically involves the esterification of 2,3,4,5-tetrachlorophenol with ethyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or toluene to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, ensuring high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
Ethyl (2,3,4,5-tetrachlorophenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, the ester bond can be hydrolyzed to yield 2,3,4,5-tetrachlorophenol and ethyl acetate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The tetrachlorophenoxy group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 2,3,4,5-tetrachlorophenol and ethyl acetate.
Reduction: Corresponding alcohol.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
科学的研究の応用
Ethyl (2,3,4,5-tetrachlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products due to its unique chemical properties.
作用機序
The mechanism by which ethyl (2,3,4,5-tetrachlorophenoxy)acetate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological responses.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simpler ester with similar esterification properties but lacking the tetrachlorophenoxy group.
Methyl (2,3,4,5-tetrachlorophenoxy)acetate: Similar structure but with a methyl group instead of an ethyl group.
2,3,4,5-Tetrachlorophenol: The parent phenol compound without the ester linkage.
Uniqueness
This compound is unique due to the presence of the tetrachlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in research and industrial settings.
特性
CAS番号 |
88927-42-8 |
|---|---|
分子式 |
C10H8Cl4O3 |
分子量 |
318.0 g/mol |
IUPAC名 |
ethyl 2-(2,3,4,5-tetrachlorophenoxy)acetate |
InChI |
InChI=1S/C10H8Cl4O3/c1-2-16-7(15)4-17-6-3-5(11)8(12)10(14)9(6)13/h3H,2,4H2,1H3 |
InChIキー |
RHRBTKQRBONJDB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=CC(=C(C(=C1Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


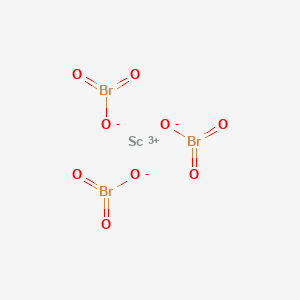
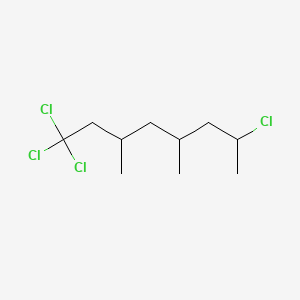
![1'-Benzyl-1'-ethyl-6',6',7'-trimethylhexahydrospiro[cyclohexane-1,3'-pyrrolo[1,2-b][1,2,4]oxadiazin[1]ium] perchlorate](/img/structure/B15175731.png)
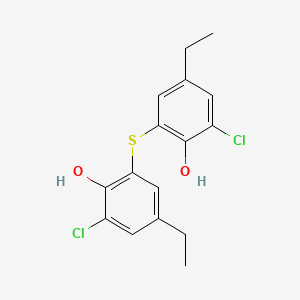
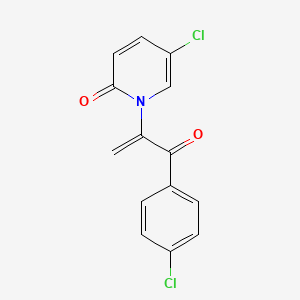
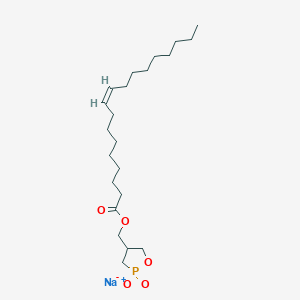
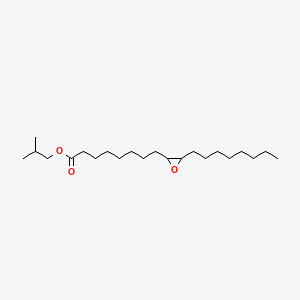

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide](/img/structure/B15175763.png)

![2-Amino-6-benzyl-5-[3-(phenylamino)propyl]pyrimidin-4(1h)-one](/img/structure/B15175789.png)
